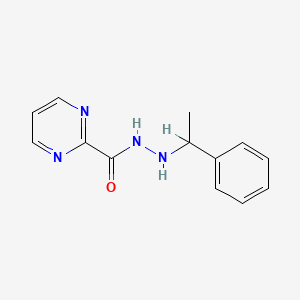
(2-Hydroxyhexadecyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyhexadecyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C19H42ClNO. It is known for its surfactant properties and is used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyhexadecyl)trimethylammonium chloride typically involves the reaction of hexadecylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyhexadecyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
(2-Hydroxyhexadecyl)trimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the production of personal care products, detergents, and other consumer goods.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyhexadecyl)trimethylammonium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to cell lysis and death. It also interacts with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Similar structure but lacks the hydroxyl group.
Stearyltrimethylammonium chloride: Similar structure with a longer alkyl chain.
Dodecyltrimethylammonium chloride: Similar structure with a shorter alkyl chain.
Uniqueness
(2-Hydroxyhexadecyl)trimethylammonium chloride is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds .
Propiedades
Número CAS |
82711-88-4 |
|---|---|
Fórmula molecular |
C19H42ClNO |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
2-hydroxyhexadecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C19H42NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(2,3)4;/h19,21H,5-18H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
DZTAKTJYCGKPFN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(C[N+](C)(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



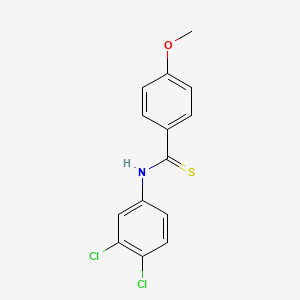
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
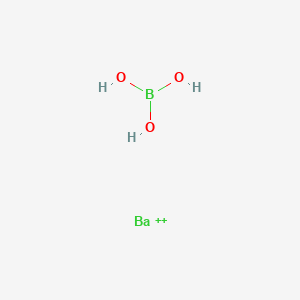

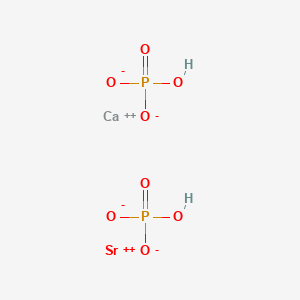

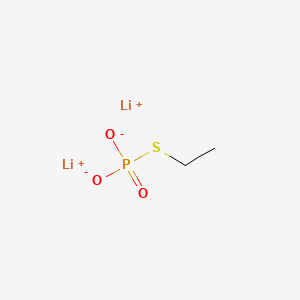
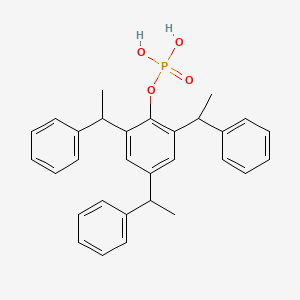
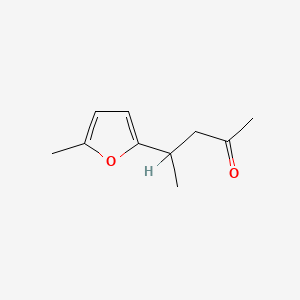

![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)

